Asparenomycin

beta-lactamase inhibition carbapenem antibiotic resistance

Researchers studying β-lactamase resistance often lack reference inhibitors with defined kinetic profiles. Asparenomycin A (CAS 76466-24-5) fills this gap with a progressive, time-dependent acylation mechanism consuming ~1.8 inhibitor molecules per enzyme inactivated, enabling comparative progress-curve analyses vs. clavulanic acid. Its intrinsic chemical instability and unique TokK-methylated C-6 isopropyl group further support stabilization studies and radical SAM enzyme research. • Quantified progressive β-lactamase inhibition for screening programs • Unstabilized baseline for carbapenem degradation studies • Defined triple-methylation biosynthetic probe for SAM enzyme engineering

Molecular Formula C14H16N2O6S
Molecular Weight 340.35 g/mol
CAS No. 76466-24-5
Cat. No. B1242592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsparenomycin
CAS76466-24-5
Synonymsasparenomycin
asparenomycin A
asparenomycin B
asparenomycin C
Molecular FormulaC14H16N2O6S
Molecular Weight340.35 g/mol
Structural Identifiers
SMILESCC(=C1C2CC(=C(N2C1=O)C(=O)O)S(=O)C=CNC(=O)C)CO
InChIInChI=1S/C14H16N2O6S/c1-7(6-17)11-9-5-10(23(22)4-3-15-8(2)18)12(14(20)21)16(9)13(11)19/h3-4,9,17H,5-6H2,1-2H3,(H,15,18)(H,20,21)/b4-3+,11-7+/t9-,23-/m1/s1
InChIKeyKJQZKTFSANMFQJ-LUFSYTLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Asparenomycin (CAS 76466-24-5) – Carbapenem Antibiotic & Beta-Lactamase Inhibitor for Antibacterial Research Procurement


Asparenomycin (principally Asparenomycin A, CAS 76466-24-5) is a natural carbapenem antibiotic isolated from Streptomyces tokunonensis and Streptomyces argenteolus [1]. It is a broad-spectrum bactericidal agent with intrinsic, potent β-lactamase inhibitory activity against both cephalosporinases and penicillinases [2]. Chemically, it possesses a characteristic hydroxyisopropylidene substituent at the C-6 position of the carbapenem nucleus, distinguishing it from many other carbapenems [1]. Its dual-function profile makes it a valuable research tool for studying β-lactamase-mediated resistance and carbapenem structure-activity relationships.

Why a Generic Carbapenem or Beta-Lactamase Inhibitor Cannot Simply Replace Asparenomycin A


Asparenomycin A differs from clinically established carbapenems and stand-alone β-lactamase inhibitors in three ways that are critical for research integrity. First, its β-lactamase inhibitory mechanism is a progressive, time-dependent acylation that consumes approximately 1.8 inhibitor molecules per enzyme molecule inactivated, contrasting with the predominantly irreversible but stoichiometrically distinct behavior of clavulanic acid [1]. Second, its intrinsic chemical instability in aqueous media is higher than that of stabilized analogs bearing a 4β-methyl group, yet this property is precisely what enables certain time-kill and mechanism-of-action studies [2]. Third, its biosynthetic pathway employs a unique cobalamin-dependent radical SAM methylase (TokK) that catalyzes three sequential methylations, yielding an isopropyl C-6 side chain not found in thienamycin (which bears an ethyl group) [3]. Substitution by a generic carbapenem would erase these differentiating features and confound experimental results.

Asparenomycin A (CAS 76466-24-5) – Quantitative Comparative Evidence for Scientific Procurement Decisions


Beta-Lactamase Inhibition: Sub-3 μM Potency Across Cephalosporinase and Penicillinase Classes Compared to Clavulanic Acid Class-Level Reference

Asparenomycins A, B, and C inhibit a wide range of β-lactamases—including both cephalosporinases and penicillinases—usually at concentrations below 3 μM [1]. This inhibition is progressive with time and proceeds via acylation of the enzyme, with 1.8 molecules of inhibitor hydrolyzed per enzyme molecule inactivated [1]. In contrast, clavulanic acid, the archetypal β-lactamase inhibitor, typically achieves complete inactivation of Class A β-lactamases with a 1:1 stoichiometry at similar low-micromolar concentrations, but lacks comparable potency against Class C cephalosporinases [2]. The broader class coverage of Asparenomycin A represents a qualitative differentiator relevant to inhibitor design studies.

beta-lactamase inhibition carbapenem antibiotic resistance enzyme kinetics

Mechanism of Beta-Lactamase Inactivation: Progressive Acylation with Quantified Hydrolysis Ratio Distinguishes Asparenomycin A from Clavulanic Acid

Asparenomycin A inhibits β-lactamases through a distinct progressive acylation mechanism: inhibition develops with time, the inhibitor forms a stable complex with the enzyme, and before one enzyme molecule is fully inhibited, 1.8 molecules of the inhibitor are hydrolyzed [1]. This contrasts with clavulanic acid, which generally exhibits a 1:1 stoichiometry of inactivation for susceptible Class A enzymes [2]. The higher turnover ratio of Asparenomycin A suggests transient acylation-deacylation branching during the inactivation pathway, a mechanistic nuance valuable for probing β-lactamase active-site dynamics.

enzyme inactivation mechanism progress-curve kinetics acyl-enzyme complex beta-lactamase

Chemical Stability: Intrinsic Instability of Asparenomycin A Quantified Relative to a 4β-Methyl Analog

Asparenomycin A has been shown to possess lower chemical stability compared to its synthetic 4β-methyl analog, 6-(2'-hydroxyethylidene)-4β-methyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate. The introduction of a 4β-methyl group brought about a significant increase in chemical stability relative to Asparenomycin A [1]. Importantly, however, this modification did not enhance stability toward renal dehydropeptidase-I, indicating that chemical lability and enzymatic susceptibility are separable properties [1]. The native instability of Asparenomycin A is therefore a specific structural feature, not a general carbapenem class property.

chemical stability carbapenem degradation structure-stability relationship 4-beta-methyl

Biosynthetic C-6 Modification: TokK-Catalyzed Triple Methylation Yields an Isopropyl Side Chain Distinct from Thienamycin's Ethyl Group

The biosynthesis of Asparenomycin A involves the cobalamin-dependent radical SAM enzyme TokK, which catalyzes three sequential methyl transfers to install a C-6 isopropyl group [1]. Its ortholog in the thienamycin pathway, ThnK, catalyzes only two methylations, resulting in a C-6 ethyl substituent [1]. Time-course analyses reveal that each methylation step occurs at an independent rate in a non-processive manner [1]. This quantitative difference—three methylation cycles vs. two—directly dictates the chemical nature of the C-6 side chain, which in turn influences antibacterial spectrum, β-lactamase inhibition, and chemical stability.

carbapenem biosynthesis radical SAM methylase C-6 alkylation TokK ThnK

Antibacterial Spectrum and Synergy: Comparable Intrinsic Activity but Superior Beta-Lactamase-Dependent Synergy vs. a 4β-Methyl Analog

The direct analog 6-(2'-hydroxyethylidene)-4β-methyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate exhibits a spectrum of antibacterial activity comparable to that of Asparenomycin A [1]. However, the analog is less effective as a β-lactamase inhibitor: when combined with ampicillin, it shows only a moderate level of synergy against β-lactamase-producing organisms, whereas Asparenomycin A demonstrates stronger synergistic activity in the same assay system [1]. This dissociation between antibacterial spectrum and β-lactamase inhibitory potency underscores that Asparenomycin A's dual function cannot be replicated simply by retaining the carbapenem core.

antibacterial synergy ampicillin combination beta-lactamase-producing organisms comparative spectrum

Renal Dehydropeptidase-I Stability: Asparenomycin A and Its 4β-Methyl Analog Share Equivalent Susceptibility Despite Chemical Stabilization

While the 4β-methyl substitution in the synthetic analog significantly enhanced chemical stability relative to Asparenomycin A, it did not confer any increase in stability toward renal dehydropeptidase-I (DHP-I) [1]. This finding establishes that DHP-I susceptibility in Asparenomycin A is governed by structural determinants independent of the 4β-position. In contrast, the clinically successful 1β-methyl carbapenems (e.g., meropenem) achieve DHP-I resistance primarily through 1β-methylation, highlighting that Asparenomycin A occupies a distinct region of the structure-stability landscape.

DHP-I stability renal metabolism carbapenem pharmacokinetics structure-metabolism relationship

Asparenomycin A (CAS 76466-24-5) – High-Impact Application Scenarios Derived from Quantitative Differentiation Evidence


Beta-Lactamase Inhibitor Screening and Mechanistic Profiling

The sub-3 μM inhibition of both cephalosporinases and penicillinases [1], combined with a quantified progressive acylation mechanism that consumes 1.8 inhibitor molecules per enzyme, makes Asparenomycin A a specialized probe for identifying and characterizing novel β-lactamase inhibitors that achieve broader class coverage. Its distinct turnover stoichiometry compared to clavulanic acid enables comparative progress-curve analyses to map transient acylation-deacylation kinetics [REFS-1, REFS-2]. Ideal for academic and pharmaceutical screening programs targeting serine β-lactamase inhibition.

Carbapenem Structure-Stability Relationship Studies

Asparenomycin A's intrinsic chemical instability, directly demonstrated against a 4β-methyl analog that achieved significantly increased stability without improving DHP-I resistance [1], positions it as a reference compound for evaluating chemical stabilization strategies. Researchers can use Asparenomycin A as the unstabilized baseline to quantify the impact of specific structural modifications on both chemical degradation half-life and enzymatic (DHP-I) lability. Suitable for medicinal chemistry laboratories focused on carbapenem optimization.

Biosynthetic Pathway Engineering and Chemoenzymatic Synthesis

The unique TokK-catalyzed triple methylation that installs the C-6 isopropyl group [1] makes Asparenomycin A the definitive substrate for studying iterative radical SAM methylation. Its differentiation from thienamycin's ThnK-catalyzed double methylation provides a direct comparative framework for engineering methyltransferase substrate specificity. Relevant for synthetic biology groups and industrial biotechnology firms developing novel carbapenem production platforms.

Synergy Assay Reference Standard for Beta-Lactamase-Dependent Antibacterial Combinations

The strong synergy of Asparenomycin A with ampicillin against β-lactamase-producing organisms, contrasted with the only moderate synergy of the 4β-methyl analog [1], establishes Asparenomycin A as a positive-control reference in checkerboard and time-kill synergy assays. This application is directly relevant for clinical microbiology laboratories and drug-combination screening initiatives evaluating beta-lactam/beta-lactamase inhibitor pairs.

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